![molecular formula C22H21FN4O2 B2372948 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide CAS No. 2034578-64-6](/img/structure/B2372948.png)
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide, also known as FPiperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential in drug discovery and development.
Scientific Research Applications
Non-Linear Optical (NLO) and Molecular Docking Studies
The compound has been investigated for its potential in non-linear optical (NLO) properties and molecular docking analyses. Notably, studies have explored its interactions with the colchicine binding site of tubulin, indicating potential inhibitory effects on tubulin polymerization and anticancer activity. This suggests its relevance in the development of novel anticancer agents (Jayarajan et al., 2019).
Antibacterial Activity
Research has also demonstrated the antibacterial properties of related compounds. Pyridonecarboxylic acids, which share a structural resemblance to 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide, have been synthesized and shown effective antibacterial activity, indicating the potential of such compounds in antibacterial drug development (Egawa et al., 1984).
Role in Tubulin Polymerization and Cancer Treatment
Studies on structurally related compounds have highlighted their role in modulating tubulin polymerization and thus their potential application in cancer treatment. These findings are significant for the development of new therapeutic strategies in oncology (Schroeder et al., 2009).
Kinase Inhibition in Cancer Therapy
Research into 2,4-disubstituted-5-fluoropyrimidines, a core structure in various anticancer agents, suggests that derivatives of 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide may have potential as kinase inhibitors in cancer therapy (Wada et al., 2012).
Compulsive Food Consumption Modulation
Research on compounds structurally related to this chemical has explored their effects on compulsive food consumption, indicating potential applications in treating eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSCSWKZYACSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.